(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a butenoic acid backbone with a sulfamoylphenyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfamoyl group can mimic certain biological functionalities, making it useful in studying enzyme interactions and protein binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The butenoic acid backbone allows for further chemical modifications, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: Similar in structure but lacks the sulfamoylphenyl group.
Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.
3-Butenoic acid: Similar backbone but different functional groups.
Uniqueness
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and valuable in various applications compared to its simpler counterparts .
Properties
CAS No. |
1886-79-9 |
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Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+ |
InChI Key |
XPUWNQCCZQOGTI-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
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